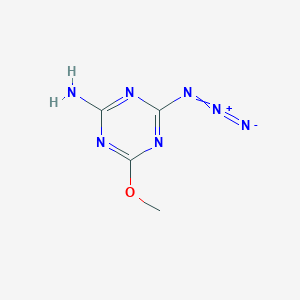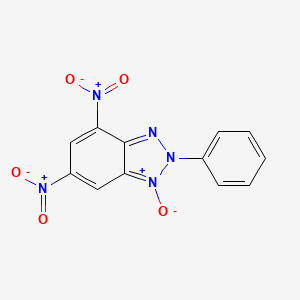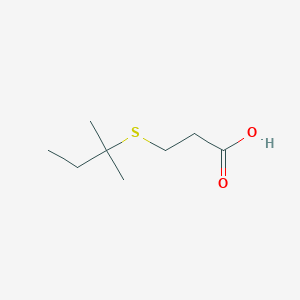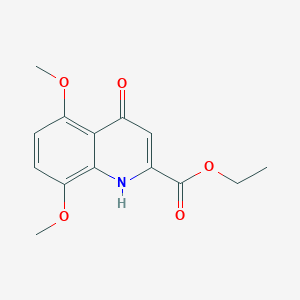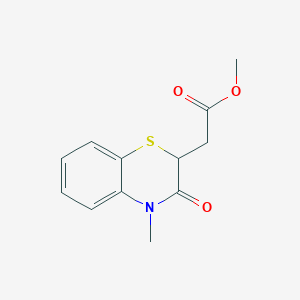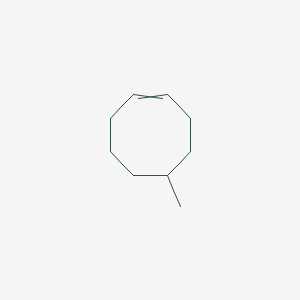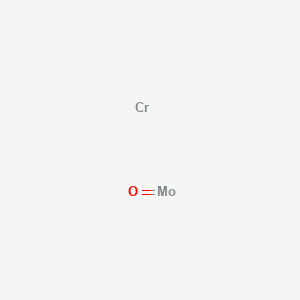
Chromium--oxomolybdenum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium–oxomolybdenum (1/1), also known as chromium molybdenum oxide, is a compound that combines the properties of both chromium and molybdenum. This compound is of significant interest due to its unique chemical and physical properties, which make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium–oxomolybdenum (1/1) can be synthesized through several methods. One common approach involves the direct reaction of chromium oxide (Cr₂O₃) with molybdenum oxide (MoO₃) at high temperatures. This reaction typically occurs in a controlled atmosphere to prevent unwanted side reactions. The reaction can be represented as:
Cr2O3+MoO3→CrMoO4
Industrial Production Methods: In industrial settings, the production of chromium–oxomolybdenum (1/1) often involves high-temperature solid-state reactions. The raw materials, chromium oxide and molybdenum oxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground to the desired particle size.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium–oxomolybdenum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), chromium–oxomolybdenum (1/1) can be oxidized to higher oxidation states.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) can reduce chromium–oxomolybdenum (1/1) to lower oxidation states.
Substitution: Substitution reactions can occur when chromium–oxomolybdenum (1/1) reacts with ligands or other compounds, leading to the formation of new complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions may produce lower oxides or elemental metals.
Wissenschaftliche Forschungsanwendungen
Chromium–oxomolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: Research has shown that chromium–oxomolybdenum (1/1) can interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and other biochemical processes.
Medicine: The compound’s unique properties are being explored for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: Chromium–oxomolybdenum (1/1) is used in the production of high-performance materials, including alloys and coatings, due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism by which chromium–oxomolybdenum (1/1) exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer processes, enhancing reaction rates. In biological systems, chromium–oxomolybdenum (1/1) may interact with proteins and enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Chromium–oxomolybdenum (1/1) can be compared with other similar compounds, such as:
Chromium oxide (Cr₂O₃): Known for its use as a pigment and in refractory materials.
Molybdenum oxide (MoO₃): Used in catalysts and as a precursor for other molybdenum compounds.
Tungsten oxide (WO₃): Similar to molybdenum oxide, used in catalysts and electrochromic devices.
Uniqueness: Chromium–oxomolybdenum (1/1) stands out due to its combined properties of both chromium and molybdenum, offering unique catalytic and material properties that are not present in the individual oxides.
Eigenschaften
CAS-Nummer |
12705-36-1 |
|---|---|
Molekularformel |
CrMoO |
Molekulargewicht |
163.95 g/mol |
IUPAC-Name |
chromium;oxomolybdenum |
InChI |
InChI=1S/Cr.Mo.O |
InChI-Schlüssel |
IPDVFXZDWDPGAA-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


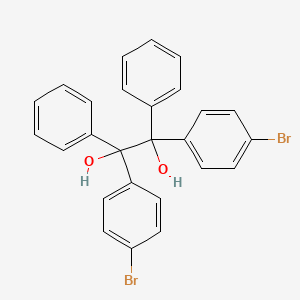
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)


